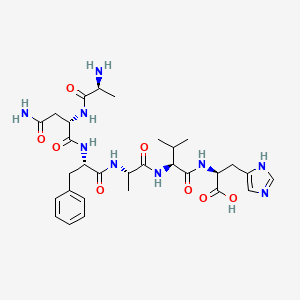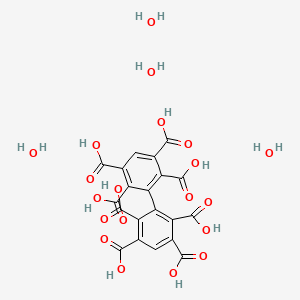
CID 78067971
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 78067971” is a chemical entity with significant potential in various scientific fields
Preparation Methods
The synthesis of “CID 78067971” involves specific synthetic routes and reaction conditions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid in a one-step process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
“CID 78067971” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
The compound “CID 78067971” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential as a fluorescence detection agent for specifically detecting arginine . In medicine, it shows promise as a therapeutic agent due to its unique chemical properties. Industrial applications include its use in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of “CID 78067971” involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the interaction between cyclins A and B and their key substrates and modulators, leading to DNA damage and tumor regression in preclinical models . This mechanism is consistent with its proposed role as a cyclin A/B RxL inhibitor.
Comparison with Similar Compounds
When compared to similar compounds, “CID 78067971” stands out due to its unique inhibitory activity on cyclins A and B. Similar compounds include other cyclin inhibitors, but “this compound” has shown distinct efficacy in preclinical models of lung cancer . The complementarity between 2-D and 3-D neighboring sets in PubChem also highlights its structural uniqueness .
Properties
Molecular Formula |
C27H30O2Sn2 |
|---|---|
Molecular Weight |
623.9 g/mol |
InChI |
InChI=1S/4C6H5.C3H6.2H2O.2Sn/c4*1-2-4-6-5-3-1;1-3-2;;;;/h4*1-5H;1-3H2;2*1H2;; |
InChI Key |
SVIDNKGMGHANIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](CCC[Sn](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)
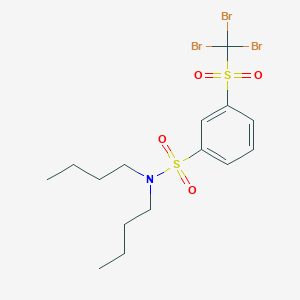
![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)
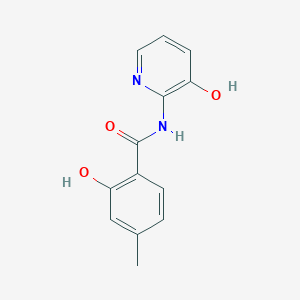

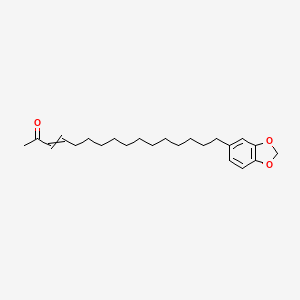
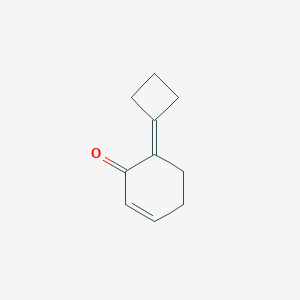

![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
